N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel
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Overview
Description
N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel is a chemical compound with the molecular formula C44H47Cl6NO16 and a molecular weight of 1058.56 g/mol. It is an intermediate of Docetaxel, a semisynthetic derivative of Paclitaxel used to treat various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel involves multiple steps, starting from Docetaxel. The reaction conditions typically involve the use of chloroform and methanol as solvents, with the compound being stored at 2-8°C.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. The purity of the compound is typically maintained at 95%.
Chemical Reactions Analysis
Types of Reactions
N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the trichloroethyl groups.
Substitution: The trichloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as chloroform and methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel is primarily used in scientific research as an intermediate in the synthesis of Docetaxel. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects in cancer treatment.
Industry: Used in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel involves its conversion to Docetaxel, which then exerts its effects by stabilizing microtubules and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, and the pathways involved are related to cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other intermediates of Docetaxel and Paclitaxel derivatives, such as:
- N-Deboc-7,10-ditroc-Docetaxel
- N-Deboc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}Paclitaxel.
Uniqueness
N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel is unique due to its specific structure and functional groups, which make it a valuable intermediate in the synthesis of Docetaxel. Its ability to undergo various chemical reactions and its applications in scientific research further highlight its importance.
Properties
Molecular Formula |
C44H47Cl6NO16 |
---|---|
Molecular Weight |
1058.5 g/mol |
IUPAC Name |
[(1S,2R,3R,7R,9S,10S,12R,15R)-4-acetyloxy-15-[(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C44H47Cl6NO16/c1-21-25(63-36(56)30(53)29(51)23-12-8-6-9-13-23)17-42(59)34(66-35(55)24-14-10-7-11-15-24)32-40(5,33(54)31(28(21)39(42,3)4)65-38(58)62-20-44(48,49)50)26(64-37(57)61-19-43(45,46)47)16-27-41(32,18-60-27)67-22(2)52/h6-15,25-27,29-32,34,53,59H,16-20,51H2,1-5H3/t25-,26+,27-,29+,30+,31-,32+,34-,40-,41?,42-/m1/s1 |
InChI Key |
WKPUBLILKSBNLE-YCIRIMLUSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4C([C@H]3[C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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